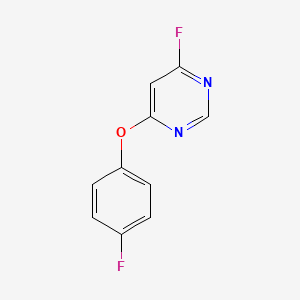

4-Fluoro-6-(4-fluorophenoxy)pyrimidine

CAS No.:

Cat. No.: VC12046129

Molecular Formula: C10H6F2N2O

Molecular Weight: 208.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6F2N2O |

|---|---|

| Molecular Weight | 208.16 g/mol |

| IUPAC Name | 4-fluoro-6-(4-fluorophenoxy)pyrimidine |

| Standard InChI | InChI=1S/C10H6F2N2O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H |

| Standard InChI Key | HLIBFDAYWGSVLG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1OC2=CC(=NC=N2)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Fluoro-6-(4-fluorophenoxy)pyrimidine (C₁₀H₆F₂N₂O) features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted with:

-

A fluorine atom at position 4.

-

A 4-fluorophenoxy group (-O-C₆H₄-F) at position 6.

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, as seen in structurally related fluoropyrimidines .

Physicochemical Characterization

While exact experimental data for this compound are scarce, properties can be extrapolated from analogs:

The compound’s polar surface area (PSA) is estimated at 45–50 Ų, indicating moderate permeability across biological membranes .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-fluoro-6-(4-fluorophenoxy)pyrimidine likely involves multi-step reactions, drawing from methodologies used for similar compounds:

Chlorination and Nucleophilic Substitution

A plausible route, inspired by the synthesis of 4,6-dichloro-5-fluoropyrimidine , involves:

-

Chlorination: Reacting 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) to form 4,6-dichloropyrimidine.

-

Fluorine Introduction: Selective fluorination at position 4 using hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride).

-

Phenoxy Group Attachment: Substituting the chlorine at position 6 with 4-fluorophenol in the presence of a base (e.g., potassium carbonate) .

Example Reaction:

Alternative Pathway: Diazotization and Coupling

A method adapted from CN104961690A for pyrazine derivatives could involve:

-

Diazotization of an aminopyrimidine precursor.

-

Hydroxylation to form a hydroxy intermediate.

-

Condensation with 4-fluorophenol under basic conditions.

Applications in Pharmacology and Agrochemicals

Anticancer Activity

Fluoropyrimidines are well-known for their role in cancer therapy (e.g., 5-fluorouracil). While direct evidence for 4-fluoro-6-(4-fluorophenoxy)pyrimidine is lacking, analogs like (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4... exhibit potent MET kinase inhibition (IC₅₀ = 1–10 nM) . The fluorine atoms likely enhance target binding and pharmacokinetic properties .

Herbicidal and Insecticidal Uses

Fluorinated pyrimidines are intermediates in agrochemicals. For example, 4,6-dichloro-5-fluoropyrimidine is used in crop protection agents . The 4-fluorophenoxy group in the target compound may confer herbicidal activity by disrupting plant amino acid synthesis.

Comparative Analysis with Related Compounds

4-(2-Fluorophenoxy)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

-

Structural Differences: Additional piperazine ring and second fluorophenyl group.

-

Properties: Higher molecular weight (368.38 g/mol), logP = 4.58, and lower solubility.

-

Applications: Primarily research-focused due to complex structure.

4,6-Dichloro-5-fluoropyrimidine

-

Synthesis: Direct chlorination/fluorination route.

-

Utility: Agrochemically relevant intermediate.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume